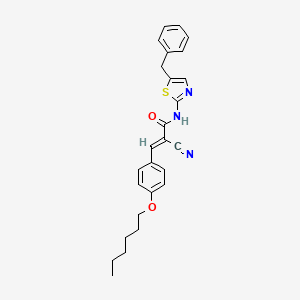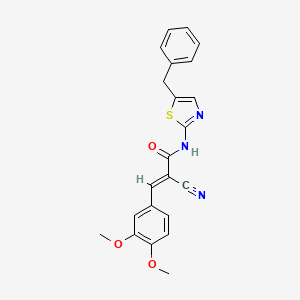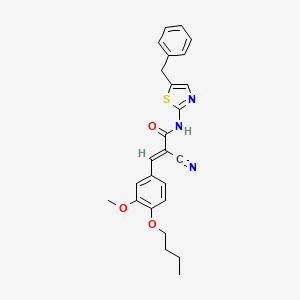![molecular formula C28H31N3O2S B7732217 (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(octyloxy)phenyl]prop-2-enamide](/img/structure/B7732217.png)
(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(octyloxy)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(octyloxy)phenyl]prop-2-enamide is a complex organic compound that features a thiazole ring, a cyano group, and a phenyl ring substituted with an octyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(octyloxy)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Benzylation: The thiazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Prop-2-enamide Moiety: This involves the Knoevenagel condensation of the benzylated thiazole with 4-(octyloxy)benzaldehyde in the presence of a base like piperidine, followed by the addition of cyanoacetic acid to form the cyano group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biology and Medicine
Drug Development: Due to its structural complexity, the compound is being investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: It can be used as a molecular probe to study biological processes at the cellular level.
Industry
Polymer Science: The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(octyloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The cyano group and thiazole ring are key functional groups that facilitate binding to these targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-phenylprop-2-enamide: Lacks the octyloxy group, which may affect its solubility and binding properties.
(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(methoxy)phenyl]prop-2-enamide: Contains a methoxy group instead of an octyloxy group, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of the octyloxy group in (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(octyloxy)phenyl]prop-2-enamide imparts unique solubility and lipophilicity characteristics, making it distinct from its analogs
Propiedades
IUPAC Name |
(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(4-octoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O2S/c1-2-3-4-5-6-10-17-33-25-15-13-23(14-16-25)18-24(20-29)27(32)31-28-30-21-26(34-28)19-22-11-8-7-9-12-22/h7-9,11-16,18,21H,2-6,10,17,19H2,1H3,(H,30,31,32)/b24-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZSMISUUIIOIM-HKOYGPOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-1-(3-hydroxypropyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B7732138.png)

![4-bromo-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7732154.png)
![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyanoprop-2-enamide](/img/structure/B7732167.png)



![(E)-N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-heptoxyphenyl)prop-2-enamide](/img/structure/B7732203.png)






